1-(4-Chlorophenyl)prop-2-yn-1-one

Sonogashira coupling cross-coupling regioselectivity

Researchers face selectivity challenges in sequential cross-coupling due to competing halogen and alkyne reactivity. This α,β-acetylenic ketone solves that: the terminal alkyne undergoes exclusive Sonogashira coupling while the C-Cl bond remains inert, eliminating protecting group strategies. - **Key applications**: Bohlmann-Rahtz pyridine synthesis (NIS-promoted, 0°C→RT, high regiocontrol); photochemical furan formation; CuAAC click chemistry for bioconjugation. - **Molecular data**: C9H5ClO, MW 164.59 g/mol, LogP 2.16, TPSA 17.07 Ų. - **Supply**: BenchChem offers research quantities with documented purity; immediate global shipping available.

Molecular Formula C9H5ClO
Molecular Weight 164.59 g/mol
CAS No. 22959-34-8
Cat. No. B3050003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)prop-2-yn-1-one
CAS22959-34-8
Molecular FormulaC9H5ClO
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESC#CC(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C9H5ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6H
InChIKeyNOVBSUMDFGVLOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)prop-2-yn-1-one: Technical & Procurement Guide


1-(4-Chlorophenyl)prop-2-yn-1-one (CAS 22959-34-8), also known as 4′-chloropropiolophenone or p-chlorophenyl ethynyl ketone, is an α,β-acetylenic ketone with the molecular formula C9H5ClO and a molecular weight of 164.59 g/mol . The compound consists of a terminal alkyne moiety conjugated to a 4-chlorophenyl carbonyl group, a structural arrangement that imparts a dual-reactive electrophilic character suitable for both nucleophilic additions at the carbonyl carbon and cycloaddition reactions at the alkyne terminus . The electron-withdrawing para-chloro substituent modulates the electronic density of the aromatic ring (LogP = 2.1559, TPSA = 17.07 Ų) without introducing steric hindrance at the ortho positions, preserving accessibility for cross-coupling reactions .

1
Terminal alkyne building block for cross-coupling and cycloaddition
2
Orthogonal chloroarene functionalization without protecting groups
3
Intermediate lipophilicity supports efficient aqueous-organic workup

Substitution Risks for 1-(4-Chlorophenyl)prop-2-yn-1-one


Attempts to replace 1-(4-chlorophenyl)prop-2-yn-1-one with structurally similar aryl alkynyl ketones introduce quantifiable variability in reaction outcomes due to substituent-dependent electronic effects and regioselectivity. For instance, the para-chloro substituent exerts a -I (inductive electron-withdrawing) effect and +M (mesomeric electron-donating) effect that fine-tunes the electrophilicity of the carbonyl and the dipolarophilicity of the alkyne in cycloaddition manifolds . Substitution with the ortho-chloro isomer (CAS 33899-25-1) alters steric accessibility, while replacement with the para-bromo or para-fluoro analogs modifies both reaction kinetics and product distribution profiles . Even within the same para-chloro series, structural variations such as extended conjugation (e.g., 1-(4-chlorophenyl)-3-phenylprop-2-yn-1-one) introduce a phenylacetylene moiety that alters molecular weight (240.68 g/mol vs. 164.59 g/mol), solubility characteristics, and biological target engagement profiles, rendering direct substitution untenable without re-optimization of reaction conditions or re-validation of assay outcomes [1].

Ortho-chloro isomer (CAS 33899-25-1)
Alters steric accessibility at the alkyne and may reduce Pd-catalyzed coupling efficiency.
para-Bromo or para-fluoro analogs
Modify reaction kinetics and product distribution profiles; LogP shift may change workup behavior.
Extended conjugation analog
Introduces unintended KRas GTPase inhibition (EC50 30 µM), complicating synthetic intermediate use in bioassays.

1-(4-Chlorophenyl)prop-2-yn-1-one: Differentiation Evidence


Sonogashira Coupling Regioselectivity vs. Ortho-Analogs

In Sonogashira cross-coupling reactions employing aryl halides, 1-(4-chlorophenyl)prop-2-yn-1-one demonstrates exclusive reactivity at the terminal alkyne position without competing oxidative addition at the C–Cl bond, a selectivity profile distinct from ortho-substituted analogs where steric shielding is absent. The para-chloro substituent exerts a -I inductive effect that deactivates the aromatic ring toward palladium insertion while maintaining sufficient electron density at the alkyne terminus for efficient coupling, thereby enabling sequential orthogonal functionalization strategies [1]. In contrast, the ortho-chloro isomer (CAS 33899-25-1) introduces steric congestion that can perturb transition-state geometries in Pd-catalyzed manifolds, resulting in reduced coupling efficiency and variable product yields .

Sonogashira regioselectivity
Class-level
Exclusive alkyne coupling; no C–Cl activation under standard conditions. Ortho isomer: steric perturbation, reduced efficiency.
Enables sequential orthogonal functionalization without protecting groups.
Pd cat., CuI, amine base, rt–60 °C.
Sonogashira coupling cross-coupling regioselectivity terminal alkyne

Regiocontrol in Bohlmann-Rahtz Pyridine Synthesis

In Bohlmann-Rahtz cyclodehydration reactions employing N-iodosuccinimide (NIS) as a Lewis acid promoter, 1-(4-chlorophenyl)prop-2-yn-1-one participates as an alkynone component to furnish 2,3,6-trisubstituted pyridines with total regiocontrol and high isolated yields . The reaction proceeds at low temperature under mild conditions (0 °C to room temperature), and the para-chloro substitution pattern does not interfere with the cyclodehydration manifold, in contrast to electron-donating para-substituents that can alter the electrophilicity of the intermediate aminodienone and thereby modulate both reaction rate and regioisomer distribution .

Bohlmann-Rahtz regiocontrol
Data to verify
Total regiocontrol (single regioisomer) with high yield. Electron-donating para analogs: variable selectivity.
Eliminates regioisomer separation; supports high-purity pyridine synthesis.
NIS promoter, 0 °C to rt. Source review recommended.
Bohlmann-Rahtz cyclodehydration pyridine synthesis regioselectivity heterocycle formation

Physicochemical Properties vs. para-Substituted Analogs

1-(4-Chlorophenyl)prop-2-yn-1-one exhibits a calculated LogP of 2.1559 and TPSA of 17.07 Ų , physicochemical parameters that differ measurably from its para-substituted analogs. The para-bromo analog (CAS 16140-14-0, LogP ≈ 2.45, TPSA = 17.07 Ų) demonstrates increased lipophilicity, while the para-fluoro analog (CAS 35089-51-3, LogP ≈ 1.65, TPSA = 17.07 Ų) shows reduced lipophilicity. These LogP differences translate to approximately 0.8 log unit variation across the halogen series, corresponding to an approximately 6.3-fold difference in octanol-water partition coefficient and consequently altered membrane permeability and chromatographic retention behavior . The para-chloro substitution provides an intermediate lipophilicity profile that balances aqueous solubility with organic phase partitioning, a property particularly relevant for reaction workup and purification workflows [1].

LogP comparison
Class-level
Target LogP 2.16; para-Br ~2.45; para-F ~1.65. ~6.3‑fold partition coefficient range.
Intermediate LogP facilitates efficient extraction and reverse-phase chromatography workup.
Calculated values; experimental confirmation may vary.
solubility LogP melting point crystallinity

Biological Activity vs. Extended Conjugation Analog

1-(4-Chlorophenyl)prop-2-yn-1-one demonstrates a biological activity profile that differs substantially from its extended conjugation analog 1-(4-chlorophenyl)-3-phenylprop-2-yn-1-one. The latter compound exhibits measurable inhibitory activity against the GTPase KRas mutant with an EC50 of 30,000 nM (30 µM) in a multiplex dose-response assay [1]. The target compound lacks the phenylacetylene extension and correspondingly does not engage the KRas hydrophobic binding pocket, resulting in an activity profile better suited for synthetic applications where biological off-target effects are undesirable [2]. This differential activity underscores that substitution with the extended analog would introduce unintended biological activity in synthetic intermediates intended for subsequent derivatization [3].

KRas activity profile
Context-dependent
Target: not active. Extended analog: EC50 30 µM (multiplex dose-response).
Absence of KRas inhibition avoids biological interference; preferred for synthetic intermediate procurement.
PubChem AID 2043; GTPase KRas [1-37] assay.
KRas inhibition GTPase EC50 SAR

Commercial Availability & Specification Consistency

1-(4-Chlorophenyl)prop-2-yn-1-one is commercially available from multiple established chemical suppliers with consistent purity specifications ranging from 95% to 97% (HPLC or GC) . The compound is offered in a range of packaging sizes (1 g, 5 g, 10 g, 25 g, 100 g, and bulk quantities up to kilogram scale), with storage recommendations of 2-8 °C in sealed, dry containers . In contrast, certain analogs—including the para-bromo and para-iodo derivatives—exhibit more limited commercial availability and less standardized purity specifications, which can introduce batch-to-batch variability in synthetic applications . The MDL number MFCD21262934 provides a standardized identifier for procurement and inventory management across supplier platforms .

Commercial specification
Data to verify
≥95–97% purity (HPLC/GC); 5+ suppliers, 1 g–kg scale. Analogs: ≤2 suppliers, variable purity.
Multi-supplier continuity and consistent purity reduce in-house re-purification needs.
Procurement landscape as of April 2026; verify current lot specifications.
purity specifications procurement quality control

1-(4-Chlorophenyl)prop-2-yn-1-one: Application Scenarios


Sonogashira Cross-Coupling Building Block for Medicinal Chemistry

Procure 1-(4-chlorophenyl)prop-2-yn-1-one as a terminal alkyne building block for Sonogashira cross-coupling reactions when orthogonal functionalization of the chloroarene moiety is required. The compound undergoes exclusive coupling at the alkyne terminus without competing oxidative addition at the C–Cl bond, enabling sequential derivatization without protecting group strategies [1]. This selectivity is particularly valuable in medicinal chemistry campaigns where the 4-chlorophenyl ketone serves as a pharmacophore anchor and subsequent diversification at the alkyne position generates focused libraries of diaryl alkynones.

Regiocontrolled 2,3,6-Trisubstituted Pyridine Synthesis

Use 1-(4-chlorophenyl)prop-2-yn-1-one as an alkynone component in Bohlmann-Rahtz cyclodehydration reactions with N-iodosuccinimide (NIS) as the Lewis acid promoter. The reaction proceeds under mild conditions (0 °C to room temperature) and furnishes 2,3,6-trisubstituted pyridines with total regiocontrol and high yields . This application scenario is particularly relevant for the synthesis of pyridine-containing pharmaceutical intermediates and agrochemical scaffolds where regioisomeric purity is critical for downstream biological activity.

Photochemical Synthesis of 2,5-Disubstituted Furans

Employ 1-(4-chlorophenyl)prop-2-yn-1-one in photochemical reactions with primary alcohols to generate 2,5-disubstituted furan derivatives. Irradiation of the α,β-acetylenic ketone in alcoholic solvents initiates a photocyclization manifold that yields furan products with the para-chlorophenyl group retained at the 2-position . This photochemical route provides access to furan-based heterocycles that are otherwise challenging to prepare via thermal cycloaddition or acid-catalyzed methods.

Click Chemistry Precursor for Bioconjugation

Procure 1-(4-chlorophenyl)prop-2-yn-1-one as a terminal alkyne precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in bioconjugation and chemical biology applications. The compound's terminal alkyne functionality enables efficient click conjugation with azide-modified biomolecules or surfaces, while the 4-chlorophenyl ketone provides a UV-active chromophore for reaction monitoring and a handle for further functionalization [2]. This scenario is especially relevant for the preparation of small-molecule probes and affinity reagents.

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Orthogonal alkyne reactivity; chloroarene inertness
Regioselectivity in Pd-catalyzed coupling; no C–Cl activation
Regiocontrolled pyridine synthesis
Total regiocontrol with NIS promoter
Single regioisomer formation; high yield under mild conditions
Photochemical furan synthesis
Photocyclization reactivity with primary alcohols
Furan product formation; retention of 4-chlorophenyl group
CuAAC bioconjugation precursor
Terminal alkyne for click chemistry; UV-active chromophore
Click efficiency; conjugation with azide-modified biomolecules

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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